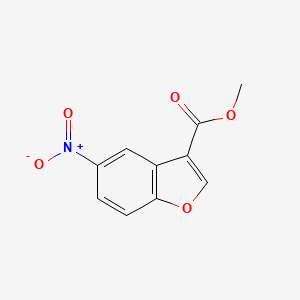

Methyl 5-nitrobenzofuran-3-carboxylate

Description

Methyl 5-nitrobenzofuran-3-carboxylate is a nitro-substituted benzofuran derivative characterized by a benzofuran core structure with a nitro group at the 5-position and a methyl ester at the 3-position. The nitro group enhances electron-withdrawing effects, influencing the compound’s stability, solubility, and reactivity in synthetic pathways such as nucleophilic aromatic substitution or catalytic hydrogenation. Its methyl ester moiety improves lipophilicity, which may enhance bioavailability in biological systems .

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 5-nitro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3 |

InChI Key |

BHDRORBCAUKIRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . This intermediate can then be converted to this compound through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and esterification processes, ensuring high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzofurans, and other functionalized benzofuran compounds .

Scientific Research Applications

Methyl 5-nitrobenzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate

This compound () shares the benzofuran core and methyl ester group with the target compound but differs in substituents:

- Position 2 : Methyl group (additional steric hindrance).

- Position 5 : A 3-nitrobenzoyloxy group instead of a simple nitro group.

Key Differences :

- The 3-nitrobenzoyloxy group adds a bulky aromatic substituent, likely reducing solubility in polar solvents compared to the simpler nitro group in Methyl 5-nitrobenzofuran-3-carboxylate.

- Bromine at position 6 may increase molecular weight (MW: ~436 g/mol vs. ~237 g/mol for the target compound) and alter reactivity in cross-coupling reactions .

Other Benzofuran Methyl Esters

- Electron-withdrawing groups (e.g., nitro at position 5) increase electrophilicity at the furan ring, facilitating reactions like nitration or sulfonation.

- Methyl esters typically exhibit higher logP values than free acids, enhancing membrane permeability in biological assays.

Physicochemical Properties and Functional Comparisons

Table 1: Comparative Properties of this compound and Analogues

Notes:

- This compound’s simpler structure likely grants higher synthetic versatility compared to brominated or benzoyloxy-substituted analogs.

- Diterpenoid methyl esters (e.g., ) are structurally distinct but highlight the role of ester groups in modulating solubility and volatility .

Q & A

Q. How do solvent polarity and proticity affect the synthesis yield of this compound?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DCM, THF): Enhance nitro group solubility, improving reaction homogeneity (yield >75%).

- Protic Solvents (e.g., MeOH): May protonate the nitronium ion, reducing electrophilicity (yield <50%).

- Solvent-Free Conditions : Ball milling with silica-supported HNO achieves 85% yield in 2 hours, minimizing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.